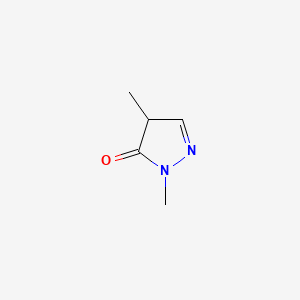
2-(Diphenylphosphoryl)acetohydrazide diallylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylphosphoryl)acetohydrazide diallylphosphinate is an organic compound with the molecular formula C20H26N2O4P2 and a molecular weight of 420.38 g/mol . This compound is part of the phosphoryl acetic acid hydrazide family and is known for its unique structural properties, which make it a valuable subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphoryl)acetohydrazide diallylphosphinate typically involves the reaction of diphenylphosphoryl acetic acid hydrazide with diallylphosphinate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphoryl)acetohydrazide diallylphosphinate undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Amines, thiols; reactions are often conducted in polar solvents such as dimethylformamide or acetonitrile at room temperature.
Major Products Formed
Scientific Research Applications
2-(Diphenylphosphoryl)acetohydrazide diallylphosphinate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Diphenylphosphoryl)acetohydrazide diallylphosphinate involves its interaction with specific molecular targets and pathways. The compound’s phosphoryl and hydrazide groups enable it to form strong interactions with biological macromolecules, such as proteins and nucleic acids . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphoryl acetic acid hydrazide: Shares the phosphoryl acetic acid hydrazide core structure but lacks the diallylphosphinate group.
Isatin derivatives: Hybrid compounds based on isatin and phosphoryl acetic acid hydrazide, known for their diverse biological activities.
Sterically hindered phenols: Compounds with bulky phenolic groups that exhibit unique chemical and biological properties.
Uniqueness
2-(Diphenylphosphoryl)acetohydrazide diallylphosphinate is unique due to its combination of phosphoryl, hydrazide, and diallylphosphinate groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C20H26N2O4P2 |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
bis(prop-2-enyl)phosphinic acid;2-diphenylphosphorylacetohydrazide |
InChI |
InChI=1S/C14H15N2O2P.C6H11O2P/c15-16-14(17)11-19(18,12-7-3-1-4-8-12)13-9-5-2-6-10-13;1-3-5-9(7,8)6-4-2/h1-10H,11,15H2,(H,16,17);3-4H,1-2,5-6H2,(H,7,8) |
InChI Key |
WQCRONXEXWDVKK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCP(=O)(CC=C)O.C1=CC=C(C=C1)P(=O)(CC(=O)NN)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9H-Purin-2-amine, 6-chloro-9-[[4-(chloromethyl)phenyl]methyl]-](/img/structure/B15214614.png)

![N-(2,6-Dimethylphenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15214632.png)
![4-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)but-3-en-2-one](/img/structure/B15214637.png)
![6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15214644.png)







